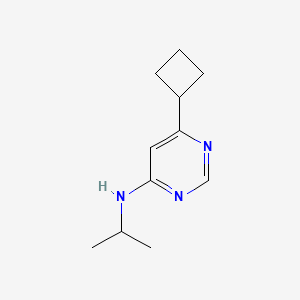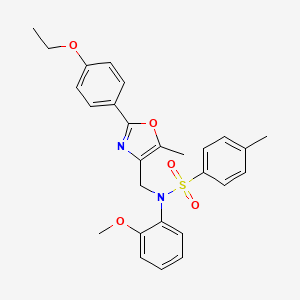![molecular formula C6H3Br2N3O B3013516 6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one CAS No. 2173992-47-5](/img/structure/B3013516.png)
6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound with the molecular formula C6H3Br2N3O It is characterized by the presence of bromine atoms at the 6 and 7 positions of the pyrrolo[2,1-f][1,2,4]triazin-4-one core structure
作用机制
Target of Action
It is known that pyrrolo[2,1-f][1,2,4]triazine, a similar compound, is an integral part of several kinase inhibitors and nucleoside drugs . Kinase inhibition is one of the most successful approaches in targeted therapy .
Mode of Action
Similar compounds have been shown to inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . This can result in changes to the function of the proteins, potentially altering cell signaling pathways.
Biochemical Pathways
For example, they can inhibit the MAP kinase pathway, the cyclin-dependent kinase pathway, and the glycogen synthase kinase-3 pathway .
Pharmacokinetics
The compound’s molecular weight is 29292 , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Kinase inhibitors can have a variety of effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and alteration of cell cycle progression .
Action Environment
It is known that the compound should be stored in a sealed container in a dry room at normal temperature .
生化分析
Biochemical Properties
6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. Studies have shown that this compound can inhibit receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is characterized by the binding of the compound to the active site of the enzyme, thereby preventing its activity and subsequent signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting RIPK1, this compound can prevent necroptosis in both human and mouse cells, thereby promoting cell survival . Additionally, this compound may affect other signaling pathways and gene expression profiles, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, particularly enzymes. By binding to the active site of RIPK1, this compound inhibits the enzyme’s activity, thereby blocking the necroptosis signaling pathway . This inhibition prevents the phosphorylation and activation of downstream effectors, ultimately leading to the suppression of cell death and promotion of cell survival. Additionally, this compound may interact with other biomolecules, influencing various cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of RIPK1 and prevention of necroptosis over extended periods . Degradation of the compound may lead to a loss of activity and reduced efficacy in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits RIPK1 and prevents necroptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on cellular function and overall health. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s interaction with RIPK1 is a key aspect of its metabolic pathway, as it inhibits the enzyme’s activity and prevents necroptosis . Additionally, this compound may affect other metabolic processes, leading to changes in metabolite levels and metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. This compound may interact with membrane transporters that facilitate its uptake into cells, as well as intracellular binding proteins that influence its localization and accumulation . The distribution of this compound within tissues is critical for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interaction with biomolecules and its overall efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .
科学研究应用
6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in biological studies to understand its interactions with biological targets and pathways.
相似化合物的比较
Similar Compounds
- 6,7-Dichloro-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one
- 6,7-Difluoro-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one
- 6,7-Diiodo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one
Uniqueness
6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These properties can influence its reactivity, binding affinity, and overall biological activity .
属性
IUPAC Name |
6,7-dibromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3O/c7-3-1-4-6(12)9-2-10-11(4)5(3)8/h1-2H,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLIFHUQSXRURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NN2C(=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate](/img/structure/B3013433.png)
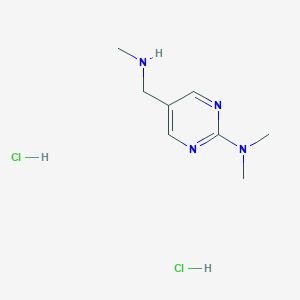
![1-{4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B3013435.png)
![1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride](/img/structure/B3013439.png)
![N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanamide](/img/structure/B3013440.png)
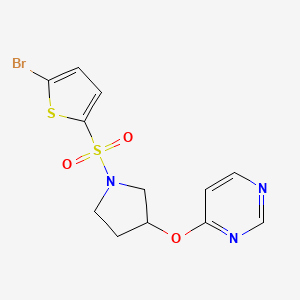
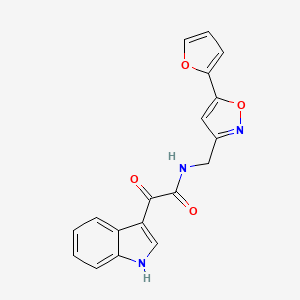
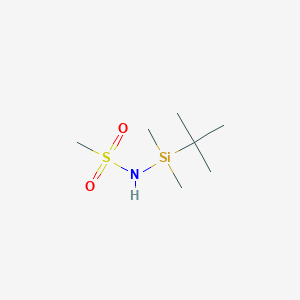
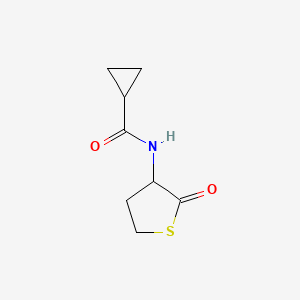
![2,2,2-trifluoroethyl N-[3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B3013449.png)

![ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B3013451.png)
